molecular formula C23H26ClN3O5S B1670982 DU125530 CAS No. 161611-99-0

DU125530

カタログ番号: B1670982
CAS番号: 161611-99-0
分子量: 492.0 g/mol
InChIキー: LYXKFNHUJJDTIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DU125530 is under investigation in clinical trial NCT01119430 (Fluoxetine Versus Fluoxetine Plus this compound in Major Depressive Disorder).

生物活性

DU125530 is a selective antagonist of the 5-HT1A receptor, a subtype of serotonin receptor implicated in various neuropsychiatric conditions, particularly depression and anxiety disorders. Its biological activity has been characterized through numerous preclinical and clinical studies, demonstrating its potential role in modulating serotonergic neurotransmission.

This compound exhibits high affinity for both pre- and post-synaptic 5-HT1A receptors. Studies have shown that it effectively displaces agonist binding in both rat and human brain tissues at low nanomolar concentrations. The compound acts as a silent antagonist, meaning it occupies the receptor without activating it, which can lead to enhanced serotonergic activity by preventing the inhibitory effects of serotonin on neurotransmitter release .

Key Findings:

  • Potency: this compound has comparable potency to established 5-HT1A antagonists, with IC50 values indicating effective displacement of radiolabeled ligands .
  • Mechanism: It prevents the suppression of serotonergic activity induced by agonists like 8-OH-DPAT and SSRIs (Selective Serotonin Reuptake Inhibitors), thus potentially enhancing the therapeutic effects of SSRIs .

Clinical Studies

In a double-blind, randomized clinical trial involving patients with major depression, this compound was evaluated for its ability to augment the effects of fluoxetine. Despite its strong pharmacological profile, the addition of this compound did not significantly enhance the antidepressant effects of fluoxetine compared to placebo . This suggests that while this compound effectively occupies 5-HT1A receptors, its blockade of post-synaptic receptors may negate some benefits associated with pre-synaptic receptor activation.

Clinical Trial Data:

Study TypeSample SizeInterventionOutcome
Double-blind trial100 (50 each group)Fluoxetine + Placebo vs. Fluoxetine + this compoundNo significant difference in antidepressant efficacy

Preclinical Studies

Preclinical studies have employed various animal models to assess the behavioral implications of this compound. For instance, in forced swimming tests, this compound demonstrated potential antidepressant-like effects when administered alone or in combination with other serotonergic agents . Additionally, studies using receptor autoradiography confirmed that this compound occupies both pre- and post-synaptic receptors effectively, supporting its role as a potent antagonist in vivo .

Experimental Findings

The following table summarizes key experimental findings related to this compound's biological activity:

Experiment TypeFindings
AutoradiographyHigh occupancy at 5-HT1A receptors; low nM potency against radioligands.
ElectrophysiologyEnhanced extracellular serotonin levels in response to SSRIs when combined with this compound.
Behavioral TestsNo acceleration of fluoxetine's antidepressant effects; potential behavioral modulation noted.

特性

CAS番号

161611-99-0

分子式

C23H26ClN3O5S

分子量

492.0 g/mol

IUPAC名

2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C23H26ClN3O5S/c24-17-15-19(22-20(16-17)31-13-14-32-22)26-11-9-25(10-12-26)7-3-4-8-27-23(28)18-5-1-2-6-21(18)33(27,29)30/h1-2,5-6,15-16H,3-4,7-14H2

InChIキー

LYXKFNHUJJDTIA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5

正規SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5

外観

Solid powder

Key on ui other cas no.

161611-99-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1,2-benzisothiazol-3(2H)-one, 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-, 1,1-dioxide
2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
DU 125530
DU-125530

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DU125530
Reactant of Route 2
Reactant of Route 2
DU125530
Reactant of Route 3
DU125530
Reactant of Route 4
DU125530
Reactant of Route 5
Reactant of Route 5
DU125530
Reactant of Route 6
DU125530

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。